Ethyl 4-[methyl(thiophen-2-ylsulfonyl)amino]benzoate
Overview
Description
Ethyl 4-[methyl(2-thienylsulfonyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a benzoate ester linked to a thienylsulfonyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[methyl(thiophen-2-ylsulfonyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst. The resulting ethyl 4-aminobenzoate is then reacted with methyl 2-thienylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and reagents such as anhydrous potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary to optimize the reaction conditions for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[methyl(2-thienylsulfonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-[methyl(2-thienylsulfonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[methyl(thiophen-2-ylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The thienylsulfonyl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but lacks the thienylsulfonyl group.
Methyl 4-aminobenzoate: Contains an amino group but lacks the ester linkage and thienylsulfonyl group.
Thienylsulfonyl derivatives: Compounds with similar sulfonyl groups but different ester or amine functionalities.
Uniqueness
Ethyl 4-[methyl(2-thienylsulfonyl)amino]benzoate is unique due to the presence of both the ester and thienylsulfonyl groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
ethyl 4-[methyl(thiophen-2-ylsulfonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-3-19-14(16)11-6-8-12(9-7-11)15(2)21(17,18)13-5-4-10-20-13/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCBGBKSTSKBCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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